molecular formula C25H21FN4O2 B14946232 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B14946232
M. Wt: 428.5 g/mol
InChI Key: CFHAISRJJOZQNC-JWGURIENSA-N
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Description

The compound (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule featuring a benzodiazole moiety, a fluorophenyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole moiety, followed by the introduction of the ethyl group. The fluorophenyl group is then attached through a substitution reaction, and finally, the phenylformamido group is introduced via an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with DNA or proteins, leading to changes in cellular functions. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the phenylformamido group may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H21FN4O2/c26-19-12-10-17(11-13-19)16-22(30-24(31)18-6-2-1-3-7-18)25(32)27-15-14-23-28-20-8-4-5-9-21(20)29-23/h1-13,16H,14-15H2,(H,27,32)(H,28,29)(H,30,31)/b22-16-

InChI Key

CFHAISRJJOZQNC-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCCC3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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